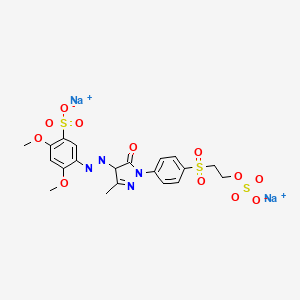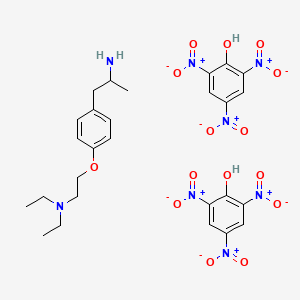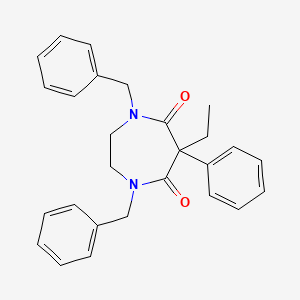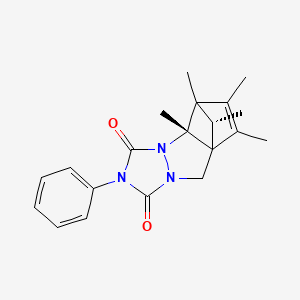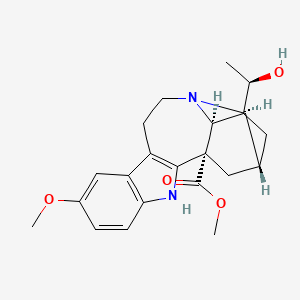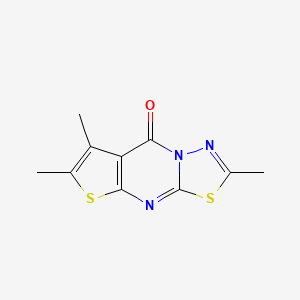![molecular formula C19H19N8O5P B12740850 phosphoric acid;2-[4-[3-(quinolin-6-ylmethyl)triazolo[4,5-b]pyrazin-5-yl]pyrazol-1-yl]ethanol CAS No. 1159490-83-1](/img/structure/B12740850.png)
phosphoric acid;2-[4-[3-(quinolin-6-ylmethyl)triazolo[4,5-b]pyrazin-5-yl]pyrazol-1-yl]ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphoric acid;2-[4-[3-(quinolin-6-ylmethyl)triazolo[4,5-b]pyrazin-5-yl]pyrazol-1-yl]ethanol is a compound known for its potent and selective inhibition of the c-MET receptor tyrosine kinase. This receptor plays a critical role in human oncogenesis and tumor progression, making the compound a valuable candidate for cancer treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphoric acid;2-[4-[3-(quinolin-6-ylmethyl)triazolo[4,5-b]pyrazin-5-yl]pyrazol-1-yl]ethanol involves multiple steps. One common method includes the condensation of quinoline derivatives with triazolopyrazine scaffolds. The reaction conditions typically involve the use of tetrahydrofuran as a solvent medium, and the reactions are carried out under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis likely follows similar routes as laboratory methods, with optimizations for scale, yield, and purity. The use of automated reactors and continuous flow systems may be employed to enhance efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions
Phosphoric acid;2-[4-[3-(quinolin-6-ylmethyl)triazolo[4,5-b]pyrazin-5-yl]pyrazol-1-yl]ethanol undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride.
Substitution: Common substitution reactions include nucleophilic substitution, where nucleophiles replace leaving groups on the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce quinoline derivatives with reduced functional groups .
Scientific Research Applications
Phosphoric acid;2-[4-[3-(quinolin-6-ylmethyl)triazolo[4,5-b]pyrazin-5-yl]pyrazol-1-yl]ethanol has several scientific research applications:
Chemistry: Used as a building block for synthesizing other complex molecules.
Biology: Investigated for its role in inhibiting c-MET receptor tyrosine kinase, which is crucial in cell signaling pathways.
Medicine: Explored as a potential therapeutic agent for treating cancers that overexpress the c-MET receptor.
Mechanism of Action
The compound exerts its effects by selectively inhibiting the c-MET receptor tyrosine kinase. This inhibition disrupts the signaling pathways involved in cell growth, survival, and metastasis. The molecular targets include the ATP-binding site of the c-MET receptor, preventing its phosphorylation and subsequent activation .
Comparison with Similar Compounds
Similar Compounds
Foretinib: Another c-MET inhibitor with dual activity against VEGFR-2.
Crizotinib: A multi-targeted tyrosine kinase inhibitor that also targets c-MET.
Cabozantinib: Inhibits c-MET and VEGFR-2, used in cancer therapy.
Uniqueness
Phosphoric acid;2-[4-[3-(quinolin-6-ylmethyl)triazolo[4,5-b]pyrazin-5-yl]pyrazol-1-yl]ethanol is unique due to its high selectivity and potency against the c-MET receptor. Unlike other inhibitors, it demonstrates minimal off-target effects, making it a promising candidate for targeted cancer therapy .
Properties
CAS No. |
1159490-83-1 |
|---|---|
Molecular Formula |
C19H19N8O5P |
Molecular Weight |
470.4 g/mol |
IUPAC Name |
phosphoric acid;2-[4-[3-(quinolin-6-ylmethyl)triazolo[4,5-b]pyrazin-5-yl]pyrazol-1-yl]ethanol |
InChI |
InChI=1S/C19H16N8O.H3O4P/c28-7-6-26-12-15(9-22-26)17-10-21-18-19(23-17)27(25-24-18)11-13-3-4-16-14(8-13)2-1-5-20-16;1-5(2,3)4/h1-5,8-10,12,28H,6-7,11H2;(H3,1,2,3,4) |
InChI Key |
TWWONGIWZWOGQN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)CN3C4=NC(=CN=C4N=N3)C5=CN(N=C5)CCO)N=C1.OP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



